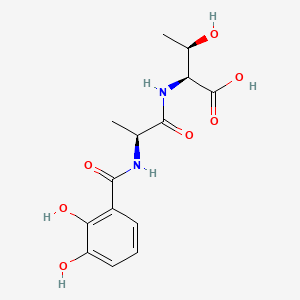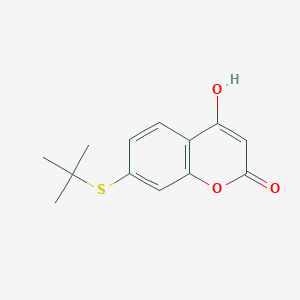![molecular formula C12H9N3O3S B14394244 5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione CAS No. 89683-10-3](/img/structure/B14394244.png)
5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione is a complex organic compound that belongs to the class of naphtho[2,3-d][1,2,3]triazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a naphthoquinone core and a triazole ring, makes it a subject of interest for researchers.
Méthodes De Préparation
The synthesis of 5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione can be achieved through a metal-free domino [3+2] cycloaddition reaction. This method involves the reaction of easily available starting materials under mild conditions, resulting in high yields and good atom economy . The reaction conditions are eco-friendly and do not require the use of metals, making it a sustainable approach .
Analyse Des Réactions Chimiques
5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield hydroquinone derivatives .
Applications De Recherche Scientifique
This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. In medicinal chemistry, it has been studied for its antitumor effects. Compounds with a naphtho[2,3-d][1,2,3]triazole-4,9-dione scaffold have exhibited inhibitory activity against human dihydroorotate dehydrogenase (hDHODH), an attractive target for cancer therapy . Additionally, these compounds have been found to induce reactive oxygen species (ROS) production, leading to mitochondrial dysfunction, apoptosis, and cell cycle arrest in cancer cells .
Mécanisme D'action
The mechanism of action of 5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione involves the inhibition of hDHODH, which plays a crucial role in the de novo pyrimidine biosynthesis pathway. By inhibiting this enzyme, the compound disrupts the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This inhibition leads to the accumulation of ROS, causing oxidative stress and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds to 5-(Ethanesulfinyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione include other naphtho[2,3-d][1,2,3]triazole derivatives, such as 1,4-disubstituted 1,2,3-triazoles. These compounds share a similar triazole ring structure but differ in their substituents and overall molecular architecture . The unique combination of the naphthoquinone core and the triazole ring in this compound contributes to its distinct biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
89683-10-3 |
|---|---|
Formule moléculaire |
C12H9N3O3S |
Poids moléculaire |
275.29 g/mol |
Nom IUPAC |
5-ethylsulfinyl-2H-benzo[f]benzotriazole-4,9-dione |
InChI |
InChI=1S/C12H9N3O3S/c1-2-19(18)7-5-3-4-6-8(7)12(17)10-9(11(6)16)13-15-14-10/h3-5H,2H2,1H3,(H,13,14,15) |
Clé InChI |
NHVQSXUTLKLIGW-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)C1=CC=CC2=C1C(=O)C3=NNN=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Cyclohexyloxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14394162.png)
![2-Chloro-5-fluoro-N-[(4-nitrophenyl)carbamoyl]benzamide](/img/structure/B14394163.png)
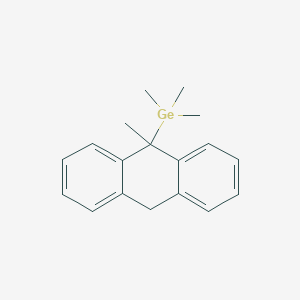

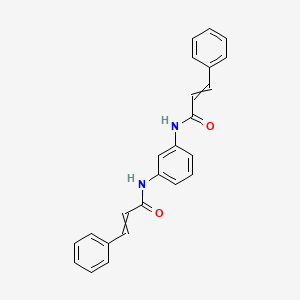

![[(2R,4S)-2-Nonyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14394193.png)
![11-Methyl-2-azaspiro[5.5]undec-8-ene](/img/structure/B14394201.png)
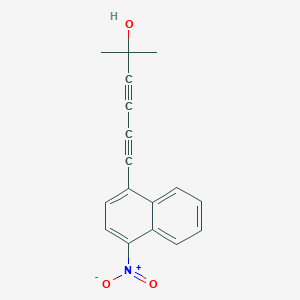
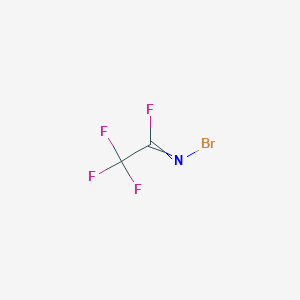
![3-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)methyl]amino}propanenitrile](/img/structure/B14394215.png)
![2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride](/img/structure/B14394220.png)
